6-(Trifluoromethyl)quinolin-2(1H)-one 6-(Trifluoromethyl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 835903-14-5
VCID: VC2632415
InChI: InChI=1S/C10H6F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15)
SMILES: C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol

6-(Trifluoromethyl)quinolin-2(1H)-one

CAS No.: 835903-14-5

Cat. No.: VC2632415

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)quinolin-2(1H)-one - 835903-14-5

Specification

CAS No. 835903-14-5
Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
IUPAC Name 6-(trifluoromethyl)-1H-quinolin-2-one
Standard InChI InChI=1S/C10H6F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15)
Standard InChI Key CPOPNSYBDVMTGJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F
Canonical SMILES C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F

Introduction

Chemical Identity and Properties

6-(Trifluoromethyl)quinolin-2(1H)-one is an organic compound with distinct chemical identifiers and physical properties that define its behavior in various chemical and biological systems.

Basic Identification

The compound 6-(Trifluoromethyl)quinolin-2(1H)-one is identified by specific chemical registry numbers and nomenclature in scientific literature and databases. The compound has the CAS Registry Number 835903-14-5, which serves as its unique identifier in chemical databases worldwide . It is also known by several synonyms including 6-(trifluoromethyl)quinolin-2-ol, 6-(TRIFLUOROMETHYL)-1H-QUINOLIN-2-ONE, and 2(1H)-Quinolinone, 6-(trifluoromethyl)- .

Physical and Chemical Properties

The physical and chemical properties of 6-(Trifluoromethyl)quinolin-2(1H)-one play a crucial role in its applications and interactions with other substances. The key properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
MDL NumberMFCD09038086
Physical StateSolid
StructureQuinolin-2(1H)-one with a trifluoromethyl substituent at the 6-position

The presence of the trifluoromethyl (CF3) group at the 6-position significantly influences the compound's properties. This group enhances the compound's lipophilicity and metabolic stability, which are critical factors for potential pharmaceutical applications .

Structural Characteristics and Analysis

Molecular Structure

The molecular structure of 6-(Trifluoromethyl)quinolin-2(1H)-one consists of a quinolin-2(1H)-one core with a trifluoromethyl substituent at the 6-position. The quinolin-2(1H)-one structure itself features a bicyclic system with a pyridone ring fused to a benzene ring. The nitrogen atom in the pyridone ring can participate in hydrogen bonding, which is important for potential interactions with biological targets .

Electronic and Conformational Properties

The trifluoromethyl group at the 6-position has significant effects on the electronic distribution within the molecule. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic system, making the ring more electron-deficient. This electronic property influences the compound's reactivity and potential interactions with biological systems. The CF3 group also contributes to the compound's conformational properties, potentially affecting its binding to biological receptors and enzymes.

Synthesis Approaches

Several synthetic routes can be employed to prepare 6-(Trifluoromethyl)quinolin-2(1H)-one, drawing from established methods used for similar quinolinone derivatives.

Alternative Synthesis Routes

Another synthetic approach might involve the direct functionalization of quinolin-2(1H)-one via C–H bond activation to introduce the trifluoromethyl group at the 6-position. This method would require specific catalysts and reaction conditions to achieve regioselectivity. For industrially scaled production, transition metal-free functionalization protocols might be preferred for sustainability and cost-effectiveness.

Chemical Reactivity

The chemical behavior of 6-(Trifluoromethyl)quinolin-2(1H)-one is influenced by both its quinolinone core and the trifluoromethyl substituent.

Reaction Types and Mechanisms

6-(Trifluoromethyl)quinolin-2(1H)-one can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The electron-withdrawing effect of the trifluoromethyl group can facilitate nucleophilic attack at certain positions of the aromatic system.

  • Electrophilic Aromatic Substitution: These reactions may occur at positions with higher electron density, though the trifluoromethyl group's deactivating nature may reduce reactivity.

  • N-Alkylation: The NH group in the quinolinone structure can undergo alkylation reactions with appropriate alkylating agents.

  • Redox Reactions: The compound can potentially undergo oxidation or reduction depending on the reaction conditions and reagents used.

Structure-Reactivity Relationships

The presence of the trifluoromethyl group significantly alters the reactivity profile compared to unsubstituted quinolin-2(1H)-one. The electron-withdrawing nature of the CF3 group deactivates the aromatic system toward electrophilic attack while potentially enhancing reactivity toward nucleophiles at specific positions. This dual effect creates a unique reactivity profile that can be exploited in synthetic applications.

Analytical Characterization

Various analytical techniques can be employed to characterize 6-(Trifluoromethyl)quinolin-2(1H)-one and confirm its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H, 13C, and 19F NMR, provides valuable information about the structure of the compound. The 19F NMR would be particularly useful for identifying the trifluoromethyl group, typically showing a characteristic signal. Infrared (IR) spectroscopy can identify functional groups, with the C=O stretch of the lactam moiety appearing at characteristic frequencies. Mass spectrometry can confirm the molecular weight and provide fragmentation patterns specific to the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of 6-(Trifluoromethyl)quinolin-2(1H)-one and separate it from potential impurities or synthetic byproducts. These techniques, coupled with mass spectrometry (HPLC-MS or GC-MS), provide powerful tools for compound identification and purity analysis.

Applications in Research and Development

6-(Trifluoromethyl)quinolin-2(1H)-one has potential applications in various scientific and industrial contexts.

Medicinal Chemistry and Drug Discovery

The quinolinone scaffold is prevalent in many biologically active compounds, suggesting potential applications for 6-(Trifluoromethyl)quinolin-2(1H)-one in drug discovery. The trifluoromethyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates. Related quinoline derivatives have shown promising results against various cancer cell lines, suggesting that this compound could have potential anticancer properties.

Synthetic Building Block

6-(Trifluoromethyl)quinolin-2(1H)-one can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of reactive sites in the molecule allows for further modifications to create diverse chemical libraries for various applications, including pharmaceuticals and agrochemicals.

Comparison with Structural Analogs

Understanding how 6-(Trifluoromethyl)quinolin-2(1H)-one compares with structurally related compounds provides insight into structure-activity relationships.

Related Trifluoromethylated Quinolinones

Several related compounds share structural similarities with 6-(Trifluoromethyl)quinolin-2(1H)-one but differ in the positioning of substituents or the nature of the functional groups:

  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: This analog has a trifluoromethyl group at the 2-position instead of the 6-position, and additional fluoro and hydroxy substituents, giving it different chemical properties and potential biological activities .

  • 6-Methoxy-4-(trifluoromethyl)-1H-quinolin-2-one: This compound has a methoxy group at the 6-position and a trifluoromethyl group at the 4-position, resulting in a different electronic distribution and potentially different biological properties .

  • 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one: This analog has a bromo substituent at the 6-position and a trifluoromethyl group at the 4-position, which could affect its reactivity, particularly in cross-coupling reactions.

Structure-Activity Relationships

The position of the trifluoromethyl group and the presence of additional substituents can significantly affect the chemical and biological properties of these compounds. For example, moving the trifluoromethyl group from the 6-position to the 4-position may alter the electronic distribution in the molecule, potentially affecting its interaction with biological targets. Similarly, introducing additional functional groups like hydroxy, methoxy, or halogen substituents can tune the compound's properties for specific applications.

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